Cas no 6321-79-5 (4-[chloro(diphenyl)methyl]biphenyl)

4-[chloro(diphenyl)methyl]biphenyl structure
6321-79-5 structure
Product Name:4-[chloro(diphenyl)methyl]biphenyl
CAS No:6321-79-5
MF:C25H19Cl
MW:354.871365785599
CID:959257
PubChem ID:232880
Update Time:2025-04-19

4-[chloro(diphenyl)methyl]biphenyl Chemical and Physical Properties

Names and Identifiers

    • 4-[chloro(diphenyl)methyl]biphenyl
    • Biphenyl-4-yl(diphenyl)methyl chloride
    • < Biphenylyl-(4)> -diphenylmethyl-chlorid
    • 1-phenyl phospholidine
    • 1-Phenyl-cyclotetramethylen-phos
    • 1-Phenyl-cyclotetramethylenphosphin
    • 1-Phenyl-phospholan
    • 1-phenyl-phospholane
    • 4-phenyl-trityl chloride
    • 4-Phenyl-tritylchlorid
    • AC1L3BL7
    • CTK1C2558
    • p-Biphenylyl-diphenyl-chlor-methan
    • Phospholane, 1-phenyl-
    • P-Phenylphospholane
    • p-phenyltrityl chloride
    • SureCN1900799
    • DTXSID00979227
    • NSC-30847
    • 6321-79-5
    • Methane, 4-biphenylylchloro-diphenyl-
    • NSC30847
    • 4-[Chloro(diphenyl)methyl]-1,1'-biphenyl
    • 1-[chloro(diphenyl)methyl]-4-phenyl-benzene
    • 4-phenyltriphenylmethylchloride
    • Inchi: 1S/C25H19Cl/c26-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19H
    • InChI Key: MCSJNCWYTVAOCR-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 354.11767
  • Monoisotopic Mass: 354.118
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.146
  • Boiling Point: 486.7°C at 760 mmHg
  • Flash Point: 226.9°C
  • Refractive Index: 1.621
  • PSA: 0
  • LogP: 6.88430
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